AZ1729

GPCR signaling Functional selectivity Bias agonism

AZ1729 is the only commercially available FFA2 (GPR43) allosteric modulator with exclusive Gi/o functional bias—potently activating Gi-protein signaling while completely lacking Gq/G11 activity. Unlike endogenous orthosteric agonist propionate (non-selective Gi/Gq activation), AZ1729 enables definitive isolation of Gi-specific downstream effects. Not interchangeable with Cmp58—they bind distinct allosteric sites and exhibit synergistic co-agonism. Essential for: (1) delineating Gi-dependent lipolysis inhibition in adipocytes, (2) studying biased GPCR signaling in neutrophils, (3) inducing functionally selective FFA2 desensitization states. For research use only.

Molecular Formula C18H16FN5OS
Molecular Weight 369.4 g/mol
Cat. No. B2588632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ1729
Molecular FormulaC18H16FN5OS
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N=C(N)N)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN5OS/c1-10-15(26-18(22-10)24-17(20)21)12-3-2-4-14(9-12)23-16(25)11-5-7-13(19)8-6-11/h2-9H,1H3,(H,23,25)(H4,20,21,22,24)
InChIKeyHULFYSCAJVTAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AZ1729 for FFA2/GPR43 Gi-biased Signaling: A Procurement Guide for Research Applications


AZ1729 is a direct, positive allosteric modulator and direct allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2, also known as GPR43) [1]. It is characterized by a unique functional bias, potently activating Gi/o protein-mediated signaling pathways while lacking the capacity to activate Gq/G11-mediated pathways [1]. This Gi-functional bias makes AZ1729 a critical tool compound for dissecting the distinct physiological roles of these two major G-protein signaling arms downstream of FFA2, a feat not possible with the endogenous, non-selective orthosteric agonists like short-chain fatty acids (SCFAs) [1].

Why Orthosteric Agonists and Other FFA2 Modulators Cannot Substitute for AZ1729


Generic substitution with the endogenous orthosteric FFA2 agonist propionate, or with other allosteric modulators like Cmp58, is not scientifically valid for experiments requiring isolated Gi-pathway activation. Propionate non-selectively activates both Gi and Gq/G11 pathways [1]. While Cmp58 shares some functional characteristics with AZ1729, the two modulators have been shown to interact with distinct allosteric binding sites and display reciprocal, synergistic co-agonism, leading to a unique, biased signaling output when combined that is distinct from the effect of either compound alone [2][3]. Therefore, the specific Gi-bias of AZ1729 when used alone is a non-interchangeable property essential for delineating Gi-specific FFA2 biology.

Quantitative Differentiation of AZ1729 from FFA2 Receptor Modulator Comparators


Gi-Functional Bias: Selective Gi/o vs. Gq/G11 Pathway Activation

AZ1729 is a direct allosteric agonist of FFA2 that exhibits a pronounced functional bias, potently activating Gi-mediated signaling pathways while showing no detectable activation of Gq/G11-mediated pathways. This is in stark contrast to the orthosteric agonist propionate, which activates both pathways non-selectively [1].

GPCR signaling Functional selectivity Bias agonism FFA2/GPR43

Allosteric Modulation: Positive Modulation of Gi Signaling

In addition to its direct agonist activity, AZ1729 acts as a positive allosteric modulator (PAM), specifically enhancing the activity of the endogenous orthosteric agonist propionate at Gi-mediated pathways. This PAM activity is not observed for Gq/G11-mediated pathways [1].

Allosteric modulation Positive allosteric modulator (PAM) FFA2/GPR43 SCFA signaling

Synergistic Co-agonism with Cmp58 Leads to Unique Biased Signaling

AZ1729 and the related allosteric modulator Cmp58 exhibit a unique form of functional cooperativity. While neither compound alone induces a robust calcium response in human neutrophils, their combination triggers a potent and biased activation of the superoxide-generating NADPH-oxidase without a concomitant rise in intracellular calcium. This is a distinct signaling profile compared to orthosteric agonists [1][2].

Allosteric modulator Receptor cooperativity Biased signaling NADPH-oxidase Neutrophil biology

Functional Selectivity After Receptor Desensitization

Following activation and desensitization of FFA2 by the AZ1729/Cmp58 combination, the receptor exhibits a form of functional selectivity. The desensitized receptor is no longer able to activate the NADPH-oxidase, but the orthosteric agonist propionate can still induce a transient rise in intracellular calcium [1]. This demonstrates that the desensitized state of the receptor retains some signaling capacity, which is pathway-specific.

GPCR desensitization Functional selectivity Receptor trafficking FFA2/GPR43

Key Research and Industrial Application Scenarios for AZ1729


Dissecting Gi/o-Mediated FFA2 Signaling in Metabolic Tissues

AZ1729 is the definitive tool for studies aiming to isolate Gi-dependent effects of FFA2 activation. Its lack of Gq/G11 activity allows researchers to definitively link physiological outcomes—such as the inhibition of β-adrenoreceptor agonist-promoted lipolysis in primary mouse adipocytes—specifically to Gi signaling [1]. This application is critical for metabolic disease research where delineating pathway-specific contributions is paramount.

Investigating Novel Biased Signaling Mechanisms in Immune Cells

In immunology and inflammation research, AZ1729 enables the study of unique, biased FFA2 signaling modalities. When used in combination with the allosteric modulator Cmp58, it triggers a potent, Ca2+-independent activation of the neutrophil NADPH-oxidase [2]. This provides a powerful experimental system to explore non-canonical GPCR signaling, receptor cross-talk, and the role of biased agonism in neutrophil function and inflammatory responses.

Inducing Functional Selective Receptor Desensitization

AZ1729, in combination with Cmp58, is an essential tool for inducing a functionally selective desensitized state of the FFA2 receptor. As demonstrated in neutrophils, this treatment ablates the receptor's ability to activate the NADPH-oxidase while preserving its capacity to mobilize intracellular calcium in response to orthosteric agonists [3]. This application is valuable for studies focused on GPCR regulation, receptor trafficking, and the development of tolerance or tachyphylaxis to FFA2-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ1729

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.